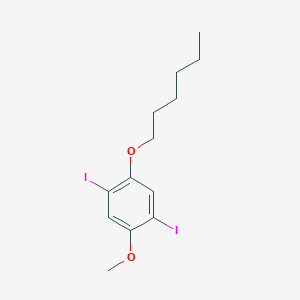

1-(Hexyloxy)-2,5-diiodo-4-methoxybenzene

Description

Significance of Aryl Halides as Precursors in Organic Synthesis for Functional Materials

Aryl halides, organic compounds where a halogen atom is directly bonded to an aromatic ring, are indispensable precursors in modern organic synthesis. Their utility lies in their ability to participate in a wide array of cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision and efficiency. This reactivity is fundamental to the construction of complex molecular architectures that form the basis of functional materials, including conjugated polymers, organic semiconductors, and organic light-emitting diodes (OLEDs). The presence of iodine, in particular, offers a favorable balance of reactivity and stability, making iodoarenes highly sought-after starting materials.

Overview of Conjugated Polymers and Organic Semiconductors in Optoelectronics

Conjugated polymers and organic semiconductors are at the heart of the ongoing revolution in optoelectronics. These materials, characterized by alternating single and double bonds along their backbone, possess unique electronic structures that allow for the transport of charge carriers. This semiconducting nature, combined with the processability, flexibility, and lightweight characteristics of polymers, has led to their application in a diverse range of devices. These include OLEDs for displays and lighting, organic photovoltaics (OPVs) for solar energy conversion, and organic field-effect transistors (OFETs) for flexible circuits. The performance of these devices is intrinsically linked to the chemical structure of the constituent polymers, making the design and synthesis of novel monomers a key area of research.

Research Context of 1-(Hexyloxy)-2,5-diiodo-4-methoxybenzene as a Versatile Monomer

Within this context, this compound has garnered significant interest as a versatile monomer for the synthesis of advanced functional polymers. The diiodo substitution provides two reactive sites for polymerization through various cross-coupling reactions. The hexyloxy and methoxy (B1213986) side chains are not merely passive substituents; they play a crucial role in ensuring solubility of the monomer and the resulting polymer in common organic solvents, a critical factor for solution-based processing techniques. Furthermore, these alkoxy groups can be used to fine-tune the electronic properties of the polymer, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn dictates the material's performance in an optoelectronic device.

Scope and Organization of the Academic Research Outline

This article provides a comprehensive overview of the chemical compound this compound. The subsequent sections will delve into its synthesis and detailed characterization, including its chemical and electronic properties. A significant focus will be placed on its application as a monomer in polymer chemistry, particularly for the synthesis of poly(phenylene vinylene) derivatives. The influence of its molecular structure on the properties of the resulting polymers will be a central theme. The article will conclude with a summary of key findings and a perspective on future research directions for this promising building block in the field of advanced materials.

Structure

3D Structure

Properties

IUPAC Name |

1-hexoxy-2,5-diiodo-4-methoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18I2O2/c1-3-4-5-6-7-17-13-9-10(14)12(16-2)8-11(13)15/h8-9H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKSUOELMGVTPEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=C(C=C(C(=C1)I)OC)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18I2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30781335 | |

| Record name | 1-(Hexyloxy)-2,5-diiodo-4-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30781335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205884-48-6 | |

| Record name | 1-(Hexyloxy)-2,5-diiodo-4-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30781335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Hexyloxy 2,5 Diiodo 4 Methoxybenzene and Analogues

Synthesis of Key Precursors for Alkoxy-Substituted Benzenes

The foundational step in synthesizing the target compound and its analogues is the creation of alkoxy-substituted benzene (B151609) rings. This typically involves the strategic addition of hexyloxy and methoxy (B1213986) groups to a benzene precursor, often starting from hydroquinone (B1673460) or its derivatives.

Alkylation Reactions for Hexyloxy and Methoxy Moieties

The introduction of alkoxy groups is commonly achieved through alkylation reactions. Hydroquinone monomethyl ether (also known as 4-methoxyphenol (B1676288) or MeHQ) is a frequent starting material. researchgate.net The synthesis of the dialkoxybenzene precursor, 1-(hexyloxy)-4-methoxybenzene, can be accomplished by the O-alkylation of 4-methoxyphenol with a hexyl halide, such as 1-bromohexane (B126081). This reaction is a classic example of the Williamson ether synthesis.

To favor monosubstitution when starting with a symmetric molecule like hydroquinone, a large excess of the hydroquinone is often used with the alkylating agent as the limiting reactant. researchgate.net For instance, the synthesis of 1,4-bis(hexyloxy)benzene, a precursor for an analogue, involves reacting hydroquinone with 1-bromohexane in the presence of a base like potassium hydroxide (B78521) (KOH) and a catalyst such as sodium iodide (NaI) in ethanol. rsc.org

The general procedure for synthesizing hydroquinone monomethyl ether itself can be achieved through several methods, including the hydroquinone method, which uses a methylating agent like dimethyl sulfate (B86663) or methanol (B129727) in the presence of a suitable catalyst. google.com

Table 1: Representative Alkylation Reactions for Alkoxybenzene Precursors

| Starting Material | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Hydroquinone | 1-Bromohexane, KOH, NaI, EtOH | 1,4-bis(hexyloxy)benzene | 61% | rsc.org |

| Hydroquinone | Methanol, Benzoquinone, Catalyst | Hydroquinone monomethyl ether | >99% | google.com |

Preparation of Bromo-Substituted Methoxybenzene Intermediates

For the synthesis of halogenated analogues, bromo-substituted intermediates are often prepared. These intermediates are valuable in cross-coupling reactions for building more complex molecules. nih.gov The preparation of these compounds typically involves the electrophilic bromination of an activated aromatic ring. For example, 3-bromoanisole (B1666278) can be prepared from 3-bromonitrobenzene, which itself is synthesized by reacting nitrobenzene (B124822) with bromine in oleum. google.com

Another route involves the direct bromination of a substituted benzene. For instance, a method for preparing 3-bromo-4-methoxyaniline (B105698) starts with p-fluoronitrobenzene, which is first brominated using N-bromosuccinimide (NBS) in acetic acid to yield 3-bromo-4-fluoronitrobenzene. google.com This intermediate can then undergo further reactions to introduce the methoxy group. The direct bromination of electron-rich aromatic systems can be challenging due to a lack of regioselectivity, often yielding a mixture of ortho and para isomers. wku.edu However, specific conditions can favor the desired product.

Regioselective Halogenation Strategies

Once the alkoxy-substituted benzene precursor is synthesized, the next critical step is the introduction of halogen atoms at specific positions on the aromatic ring. The electronic properties of the hexyloxy and methoxy groups direct the incoming electrophiles (iodine or bromine) to the ortho and para positions.

Iodination Procedures for Diiodobenzene Derivatives

The synthesis of 1-(hexyloxy)-2,5-diiodo-4-methoxybenzene requires the regioselective iodination of the 1-(hexyloxy)-4-methoxybenzene precursor. The two alkoxy groups strongly activate the benzene ring towards electrophilic aromatic substitution, directing the iodine atoms to the positions ortho to each group.

A common and effective method for the iodination of electron-rich aromatic compounds is the use of elemental iodine in the presence of an oxidizing agent. orgoreview.com Systems such as iodine with hydrogen peroxide (H₂O₂) are considered environmentally friendly options for the iodination of methoxy-substituted benzenes. researchgate.net Another powerful iodinating agent is N-iodosuccinimide (NIS). The synthesis of 1,4-bis(hexyloxy)-2,5-diiodobenzene, an analogue of the target compound, is achieved by treating 1,4-bis(hexyloxy)benzene with NIS and trifluoroacetic acid in acetonitrile. nih.govresearchgate.net The reaction proceeds efficiently at elevated temperatures. Other reagents used for the iodination of activated benzenes include elemental iodine activated by Selectfluor™ (F-TEDA-BF₄), which allows for the progressive introduction of iodine atoms. organic-chemistry.orgorganic-chemistry.org

During the synthesis, intermediates such as 2,5-diiodo-4-methoxy-phenol may be formed before arriving at the final diiodinated product. chemicalbook.com

Table 2: Selected Iodination Methods for Alkoxybenzenes

| Substrate | Iodinating Agent/System | Conditions | Product | Reference |

|---|---|---|---|---|

| 1,4-bis(hexyloxy)benzene | N-Iodosuccinimide, Trifluoroacetic acid | Acetonitrile, 363 K, 2 h | 1,4-bis(hexyloxy)-2,5-diiodobenzene | nih.gov |

| Methoxy-substituted benzenes | I₂ / 30% aq. H₂O₂ | Solvent-Free Reaction Conditions (SFRC) | Iodo-methoxy-substituted benzenes | researchgate.net |

Synthesis of Dibromo Analogues and Their Precursors

The synthesis of dibromo analogues follows a similar logic, employing electrophilic bromination. The compound 1,4-dibromo-2,5-bis(hexyloxy)benzene (B162551) is a well-studied bromo-analogue. nih.govresearchgate.net Its synthesis is typically accomplished by the bromination of the precursor 1,4-bis(hexyloxy)benzene. rsc.org

A standard procedure involves dissolving 1,4-bis(hexyloxy)benzene in a solvent mixture like dichloromethane (B109758) and glacial acetic acid, followed by the addition of N-bromosuccinimide (NBS). rsc.org Refluxing this mixture leads to the formation of the desired 1,4-dibromo-2,5-bis(hexyloxy)benzene. rsc.org The use of NBS is a common strategy for the bromination of activated aromatic systems. wku.edu

Derivatization of Functional Alkoxy Chains for Monomer Design

The alkoxy side chains on compounds like this compound are not merely passive substituents; they can be chemically modified to create functional monomers for polymerization. youtube.com This derivatization is key to designing polymers with specific properties for applications in materials science. researchgate.net

Functional groups can be introduced onto the alkyl chains either before or after the main synthetic sequence. For instance, a starting alcohol like 6-bromohexan-1-ol could be used in the initial alkylation step. The terminal hydroxyl group could then be converted into a polymerizable unit, such as an acrylate (B77674) or methacrylate, or another reactive group. This strategy allows for the precise placement of functional groups within a polymer structure. nih.gov

The in-situ polymerization strategy involves pre-introducing active units into the monomer structure through molecular design, which allows for the precise positioning of functional groups during the polymerization process. nih.gov The derivatizing agents often contain a reactive functional group, such as an epoxy, halide, ester, or an ethylenically unsaturated group, which can be attached to the alkoxy chain. google.com This approach is fundamental in creating polymers for advanced applications, including organic photovoltaics, where the side chains influence solubility, morphology, and electronic properties. researchgate.net

Chemical Reactivity and Polymerization Studies of 1 Hexyloxy 2,5 Diiodo 4 Methoxybenzene Derivatives

Metal-Catalyzed Cross-Coupling Polymerization Reactions

The diiodo functionality of 1-(hexyloxy)-2,5-diiodo-4-methoxybenzene serves as a versatile handle for the construction of polymer backbones through various metal-catalyzed cross-coupling reactions. These methods allow for the precise formation of carbon-carbon and carbon-heteroatom bonds, leading to a wide array of conjugated polymers with tunable properties.

Palladium-Copper Co-Catalyzed Polycondensation for Poly(phenyleneethynylene)s (PPEs)

The Sonogashira cross-coupling reaction, a palladium- and copper-co-catalyzed reaction between aryl halides and terminal alkynes, is a powerful tool for the synthesis of poly(phenyleneethynylene)s (PPEs). scielo.org.mxresearchgate.netrsc.orgnih.gov In this context, this compound can be polymerized with various aromatic diynes to yield highly conjugated PPEs.

The general reaction scheme involves the coupling of the diiodo monomer with a diyne, such as 1,4-diethynylbenzene, in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and a base (typically an amine like triethylamine (B128534) or diisopropylamine). The hexyloxy and methoxy (B1213986) substituents on the benzene (B151609) ring of the monomer enhance the solubility of the resulting rigid-rod polymers, facilitating their characterization and processing.

Table 1: Representative Conditions for Sonogashira Polycondensation

| Monomer A | Monomer B | Catalyst System | Base | Solvent | Polymer Structure |

| This compound | 1,4-Diethynyl-2,5-dialkoxybenzene | Pd(PPh₃)₄ / CuI | Triethylamine | Toluene/THF | Alternating alkoxy-substituted PPE |

| This compound | 9,9-Dioctyl-2,7-diethynylfluorene | PdCl₂(PPh₃)₂ / CuI | Diisopropylamine | THF | Fluorene-containing PPE |

The properties of the resulting PPEs, such as their absorption and emission spectra, can be fine-tuned by the choice of the diyne comonomer. The incorporation of different aromatic units into the polymer backbone allows for the modulation of the electronic band gap and photoluminescent characteristics of the materials.

Nickel-Mediated Polymerization Approaches

Nickel-mediated polymerization reactions, such as Yamamoto and Kumada couplings, provide alternative routes for the synthesis of conjugated polymers from aryl halides. These methods are particularly useful for the homopolymerization of dihaloaromatic compounds.

Yamamoto coupling involves the reductive coupling of dihaloaryl compounds in the presence of a nickel(0) complex, typically generated in situ from a nickel(II) salt and a reducing agent. Applying this to this compound would theoretically lead to the formation of a poly(p-phenylene) derivative. The reaction is driven by the formation of strong carbon-carbon bonds and the regeneration of the nickel(0) catalyst.

Kumada catalyst-transfer polycondensation is a chain-growth polymerization mechanism that allows for the synthesis of well-defined conjugated polymers with controlled molecular weights and low polydispersities. nih.govnih.govresearchgate.net This method involves the polymerization of a Grignard reagent derived from an aryl halide in the presence of a nickel catalyst. For a monomer like this compound, a di-Grignard reagent would be required, which can be challenging to prepare and control. However, variations of this method using other organometallic reagents have been developed.

Table 2: Comparison of Nickel-Mediated Polymerization Methods

| Method | Monomer Type | Catalyst | Key Features |

| Yamamoto Coupling | Dihaloarene | Ni(COD)₂ + ligand | Step-growth mechanism, suitable for homopolymerization. |

| Kumada Coupling | Aryl Grignard | Ni(dppp)Cl₂ | Chain-growth potential, allows for controlled synthesis. nih.gov |

While specific examples of nickel-mediated polymerization of this compound are not extensively documented in readily available literature, the general principles of these reactions suggest their applicability for synthesizing poly(p-phenylene)s with the corresponding alkoxy substituents.

Suzuki Polycondensation for Thiophene-Containing Conjugated Polymers

Suzuki polycondensation is a versatile and widely used method for the synthesis of conjugated polymers, involving the palladium-catalyzed cross-coupling of an aryl dihalide with an aromatic diboronic acid or ester. researchgate.netnih.gov This reaction is particularly effective for creating alternating copolymers.

This compound is an excellent candidate for Suzuki polycondensation with thiophene-based diboronic acid derivatives, such as 2,5-bis(pinacolatoborolanyl)thiophene, to produce poly(thiophene-phenylene)s. These polymers are of interest for applications in organic electronics due to their tunable electronic properties.

The polymerization is typically carried out using a palladium catalyst, such as Pd(PPh₃)₄ or a more advanced catalyst system with bulky phosphine (B1218219) ligands, and a base, like aqueous sodium carbonate or potassium phosphate. The choice of catalyst, base, and solvent can significantly influence the molecular weight and properties of the resulting polymer.

Table 3: Typical Reaction Parameters for Suzuki Polycondensation

| Aryl Dihalide | Diboronic Ester | Catalyst | Base | Solvent System | Resulting Polymer |

| This compound | 2,5-Thiophenediboronic acid pinacol (B44631) ester | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | Poly(thiophene-alt-phenylene) |

| This compound | 3-Hexyl-2,5-thiophenediboronic acid pinacol ester | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane/Water | Soluble poly(thiophene-alt-phenylene) derivative |

The resulting polymers often exhibit good solubility in common organic solvents due to the presence of the hexyloxy side chains, which is crucial for their processing and device fabrication.

Buchwald–Hartwig and Mizoroki–Heck Cross Coupling in Advanced Material Synthesis

The Buchwald–Hartwig amination and Mizoroki–Heck reactions are powerful palladium-catalyzed cross-coupling methods that can be adapted for polymer synthesis to introduce nitrogen-containing units or vinylene linkages into the polymer backbone, respectively. wikipedia.orgresearchgate.netbeilstein-journals.orgresearchgate.netnih.govnih.govresearchgate.net

Buchwald–Hartwig polymerization would involve the reaction of this compound with an aromatic diamine, such as p-phenylenediamine, to form a poly(arylene amine). This reaction requires a palladium catalyst and a strong base. The resulting polymers would contain alternating phenylene and amine units, potentially leading to interesting electronic and photophysical properties.

The Mizoroki–Heck reaction, on the other hand, involves the coupling of an aryl halide with an alkene. researchgate.netnih.govnih.gov For polymerization, this compound could be reacted with a divinyl aromatic compound, like divinylbenzene, to produce a poly(phenylene vinylene) (PPV) derivative. This reaction is typically catalyzed by a palladium complex in the presence of a base.

While the application of these specific polymerization reactions to this compound is not as commonly reported as Suzuki or Sonogashira couplings, they represent viable synthetic routes to novel conjugated polymers with diverse functionalities.

Polymerization Mechanisms and Kinetic Control

Understanding the underlying polymerization mechanisms is crucial for controlling the molecular weight, polydispersity, and end-groups of the resulting polymers, which in turn dictate their material properties.

Investigation of Initiated Chain Growth Polycondensation

While most of the aforementioned polymerization reactions proceed via a step-growth mechanism, there has been a significant effort in developing chain-growth polycondensation methods to achieve better control over the polymer architecture. researchgate.netrsc.orgpsu.eduwikipedia.orgresearchgate.net

In the context of Suzuki polycondensation, a catalyst-transfer polycondensation mechanism can lead to chain-growth behavior. researchgate.netescholarship.orgrsc.org This process is initiated by an aryl halide initiator, and the palladium catalyst remains associated with the growing polymer chain, "walking" along the chain as new monomer units are added. This allows for the synthesis of polymers with a narrow molecular weight distribution and the formation of block copolymers.

For a monomer like a derivative of this compound, where one iodo group is converted to a boronic ester, an AB-type monomer is created that could potentially undergo chain-growth Suzuki polymerization. The success of such a polymerization would depend on the careful selection of the initiator, catalyst, and reaction conditions to ensure that the rate of initiation is much faster than the rate of propagation and that chain transfer reactions are minimized.

Investigations into the kinetics of these polymerizations, including monitoring monomer consumption and the evolution of molecular weight with conversion, are essential to confirm a chain-growth mechanism. Techniques like Gel Permeation Chromatography (GPC) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry are invaluable for characterizing the resulting polymers and elucidating the polymerization mechanism.

Influence of Monomer Ratios and Molar Mass Limiting Agents on Polymer Properties

In the synthesis of polymers from this compound derivatives, the stoichiometry of the monomers is a critical factor that governs the final polymer's molecular weight and, consequently, its material properties. In a typical step-growth polymerization, such as a Suzuki or Stille coupling, a precise 1:1 ratio of the reacting functional groups (e.g., diiodo and diboronic acid/ester or distannane) is essential to achieve high molar masses. Any deviation from this ratio will lead to a lower degree of polymerization, as one type of functional group will be exhausted, leaving the polymer chains capped with the monomer that was in excess.

The use of molar mass limiting agents, or end-cappers, is a deliberate strategy to control the polymer chain length. These are monofunctional reagents that react with the growing polymer chain, effectively terminating its propagation. For instance, in a Suzuki polycondensation involving a derivative of this compound, a simple iodobenzene (B50100) or phenylboronic acid could be introduced in a controlled amount to limit the final molar mass. This control is crucial for tailoring the solubility, processability, and even the optoelectronic properties of the resulting polymer, as these are often dependent on the chain length.

Table 1: Hypothetical Influence of Monomer Ratio on Polymer Properties

| Monomer Ratio (Diiodo:Diboronic Ester) | Expected Molar Mass | Expected Solubility | Expected Film-Forming Ability |

| 1:1 | High | Moderate to Low | Good |

| 1:0.95 | Lower | Higher | Potentially Poorer |

| 0.95:1 | Lower | Higher | Potentially Poorer |

This table presents expected trends based on general principles of step-growth polymerization.

Analysis of Side Reactions and Defect Formation in Polymerization

The polymerization of this compound derivatives is susceptible to several side reactions that can introduce structural defects into the polymer backbone. These defects can disrupt the conjugation and negatively impact the material's performance. In Suzuki polycondensation, common side reactions include premature deboronation of the boronic acid/ester monomer and homocoupling of either the diiodo or the diboronic monomer. These side reactions can lead to chain termination or the incorporation of unwanted linkages, respectively.

Similarly, in Stille polycondensation, homocoupling of the organostannane monomer is a known side reaction. The presence of impurities in the monomers or solvents, as well as the incomplete removal of oxygen from the reaction atmosphere, can also promote side reactions and the formation of defects. Careful purification of monomers and solvents, along with rigorous control of the reaction conditions (temperature, catalyst, and ligand choice), is paramount to minimize these undesirable processes. Spectroscopic techniques such as NMR are invaluable for detecting and quantifying the presence of such defects in the final polymer structure.

Structural Control and Architecture in Polymer Synthesis

Synthesis of Regioregular and Regiorandom Polymer Architectures

The unsymmetrical nature of this compound allows for the synthesis of polymers with different arrangements of the side chains along the polymer backbone, leading to either regioregular or regiorandom architectures. A regioregular polymer would have a perfectly alternating arrangement of the hexyloxy and methoxy groups, while a regiorandom polymer would have a random distribution of these groups.

Achieving a high degree of regioregularity from an unsymmetrical monomer typically requires a directed synthesis strategy. For example, a pre-functionalized monomer where the reactive sites for polymerization are controlled can lead to a regioregular structure. In contrast, a direct polymerization of the diiodo monomer with a symmetrical comonomer would likely result in a regiorandom polymer. The regioregularity has a profound impact on the polymer's ability to self-assemble and form ordered structures in the solid state, which in turn affects its charge transport properties and optical characteristics.

Modulation of Effective Conjugation Length in Conjugated Polymers

The effective conjugation length is a critical parameter for conjugated polymers, as it dictates their electronic and optical properties, such as the absorption and emission wavelengths. In polymers derived from this compound, the effective conjugation length is influenced by several factors, including the degree of polymerization, the planarity of the polymer backbone, and the presence of any structural defects.

Longer polymer chains generally lead to a longer effective conjugation length, up to a certain saturation point. The steric hindrance between the hexyloxy and methoxy side chains and adjacent monomer units can cause twisting of the polymer backbone, which disrupts the π-orbital overlap and reduces the effective conjugation length. The synthesis of regioregular polymers can promote a more planar conformation and thus a longer effective conjugation length compared to their regiorandom counterparts. By carefully controlling the polymerization conditions and the polymer architecture, it is possible to modulate the effective conjugation length and thereby tune the optoelectronic properties of the resulting materials for specific applications.

Table 2: Factors Influencing Effective Conjugation Length

| Factor | Influence on Effective Conjugation Length |

| Molar Mass | Increases with increasing molar mass (up to a saturation point) |

| Regioregularity | Generally higher in regioregular polymers |

| Steric Hindrance | Can decrease by promoting backbone twisting |

| Structural Defects | Decreases due to disruption of conjugation |

Advanced Spectroscopic and Structural Characterization of Derived Materials

Nuclear Magnetic Resonance (NMR) Spectroscopy for Polymer Structure Elucidation

NMR spectroscopy is an indispensable tool for confirming the successful synthesis and elucidating the precise chemical structure of polymers derived from 1-(hexyloxy)-2,5-diiodo-4-methoxybenzene. It provides detailed information about the local chemical environment of individual nuclei.

¹H and ¹³C NMR are routinely employed to verify the covalent structure of the resulting conjugated polymers. In a typical polymerization reaction, such as a Horner-Wadsworth-Emmons or Stille coupling, the disappearance of signals corresponding to the monomer's reactive sites and the appearance of new signals characteristic of the polymer backbone confirm the reaction's success. nih.gov

For a polymer like poly(1-hexyloxy-4-methoxy-2,5-phenylenevinylene), the ¹H NMR spectrum exhibits distinct regions. The aliphatic protons of the hexyloxy side chain appear in the upfield region, typically between 0.8 and 1.9 ppm. nih.gov The methylene (B1212753) protons adjacent to the ether oxygen (Ar-O-CH₂) resonate further downfield, around 4.0 ppm. nih.gov The aromatic and vinylic protons are found in the most downfield region, generally between 7.0 and 8.0 ppm. nih.govresearchgate.net The absence of signals from precursor functional groups, such as the aldehyde protons (~10 ppm) or phosphonate (B1237965) methylenes (~3.3 ppm) used in some synthetic routes, is a key indicator of high conversion to the final polymer structure. nih.gov

¹³C NMR spectroscopy provides complementary information, confirming the presence of all carbon environments in the polymer repeat unit. Key signals include those for the aliphatic side chains, the methoxy (B1213986) and hexyloxy carbons, the aromatic ring carbons, and the vinylic carbons of the polymer backbone. The specific chemical shifts are sensitive to the polymer's isomeric purity (e.g., trans vs. cis vinylene linkages).

| Proton Type | Typical ¹H Chemical Shift (ppm) | Reference |

|---|---|---|

| Aliphatic (-CH₃, -(CH₂)₄-) | 0.8 - 1.9 | nih.gov |

| Methylene (-O-CH₂-) | ~4.0 | nih.gov |

| Aromatic & Vinylic (-Ar-H, -C=CH-) | 7.0 - 8.0 | nih.govresearchgate.net |

When fluorine atoms are incorporated into the polymer backbone, for instance on the vinylene units or the phenylene ring, ¹⁹F NMR spectroscopy becomes a powerful probe for conformational studies. The chemical shift of the ¹⁹F nucleus is highly sensitive to its local electronic and steric environment. copernicus.org

In fluorinated PPV analogues, steric hindrance between fluorine atoms on the vinylene linkage and the bulky alkoxy groups on the adjacent phenyl rings can induce a significant twist in the polymer backbone. This distortion from planarity shortens the effective conjugation length of the polymer chain. nih.gov ¹⁹F NMR can detect these conformational changes, as the torsional angle influences the magnetic environment of the fluorine nuclei. Furthermore, solid-state ¹⁹F NMR can be used to distinguish between different polymer domains, such as more rigid crystalline regions and more mobile amorphous regions, providing insight into the material's morphology. nih.govresearchgate.netubc.ca

Vibrational and Electronic Spectroscopy of Conjugated Systems

Vibrational and electronic spectroscopy techniques probe the bonding arrangements and electronic energy levels within the conjugated polymer, respectively. They are crucial for understanding the material's optical and electronic properties.

FTIR spectroscopy is used to identify the characteristic functional groups present in the polymer. By comparing the spectrum of the polymer to that of the this compound monomer, one can confirm the loss of vibrations associated with the C-I bonds and the formation of new bonds, such as the C=C vinylene linkages. The spectrum of the final polymer is characterized by several key absorption bands, including C-H stretching from the aromatic rings and aliphatic side chains, C=C stretching from the aromatic and vinylene units, and strong C-O-C stretching vibrations from the ether linkages of the methoxy and hexyloxy groups. uq.edu.au FTIR is also a valuable tool for studying polymer degradation, as it can detect the formation of carbonyl (C=O) groups resulting from photo-oxidation. researchgate.net

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| Aromatic C-H Stretch | ~3050 | |

| Aliphatic C-H Stretch | 2850 - 2960 | |

| Vinylene C=C Stretch | ~1625 | researchgate.net |

| Aromatic C=C Stretch | ~1500, ~1600 | |

| Asymmetric C-O-C Stretch (Aryl-Alkyl Ether) | ~1200 | |

| Symmetric C-O-C Stretch (Aryl-Alkyl Ether) | ~1040 | |

| trans-Vinylene C-H Out-of-Plane Bend | ~965 |

UV-Vis absorption spectroscopy probes the electronic transitions within the conjugated polymer. For polymers derived from this compound, the spectrum is dominated by a broad and intense absorption band in the visible region, which corresponds to the π-π* electronic transition along the conjugated backbone. The position of the absorption maximum (λmax) is a direct measure of the energy required for this transition and is highly sensitive to the effective conjugation length of the polymer chain. nih.gov

The optical band gap (Eg) of the material, a critical parameter for electronic applications, can be estimated from the onset of the absorption edge in the solid-state spectrum. researchgate.net For related alkoxy-substituted PPV derivatives like MEH-PPV, the optical band gap is typically around 2.3-2.5 eV. researchgate.net The exact value depends on factors such as the specific side chains, the degree of polymerization, and the solid-state morphology of the polymer film.

| Polymer | λmax (nm) | Optical Band Gap (Eg) (eV) | Reference |

|---|---|---|---|

| MEH-PPV | ~493 (in toluene) | 2.3 - 2.5 | researchgate.net |

| Poly[(m-phenylenevinylene)-co-(2,5-dioctoxy-p-phenylenevinylene)] | 402 | - | |

| P(DPP-alt-BTBT) | 655 (film) | 1.56 | researchgate.net |

Many conjugated polymers derived from this compound are highly fluorescent, making them suitable for use in organic light-emitting diodes (OLEDs). Photoluminescence (PL) spectroscopy is used to characterize the emissive properties of these materials. Upon excitation with light of a suitable wavelength (typically corresponding to the π-π* absorption band), the polymer emits light at a longer wavelength. The difference in wavelength between the absorption maximum and the emission maximum is known as the Stokes shift. The PL spectrum provides information about the color and efficiency of the light emission. For example, the widely studied MEH-PPV exhibits an emission maximum around 554 nm, corresponding to orange-red light.

Electroluminescence (EL) is the generation of light in a material by the passage of an electric current. EL spectroscopy characterizes the performance of the polymer when it is used as the active layer in an OLED. Key performance metrics obtained from EL studies include the turn-on voltage (the voltage at which light emission begins), the maximum luminance (brightness), and the external quantum efficiency (photons emitted per electron injected). uq.edu.au For MEH-PPV, turn-on voltages as low as 2.9 V and luminances up to 970 Cd/m² have been reported. These studies are essential for optimizing device architecture and improving the efficiency of polymer-based lighting and display technologies. uq.edu.au

Molecular Weight and Morphological Characterization of Polymers

The performance of polymeric materials derived from this compound is intrinsically linked to their molecular characteristics and solid-state organization. A comprehensive understanding of the molecular weight distribution, surface morphology, and solution-state behavior is therefore critical. This section details the advanced analytical techniques employed for this purpose.

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution

Gel Permeation Chromatography (GPC), a subset of Size Exclusion Chromatography (SEC), is a cornerstone technique for determining the molecular weight distribution of polymers. shimadzu.comsemanticscholar.org The method separates polymer molecules based on their hydrodynamic volume in solution. As the polymer solution passes through a column packed with porous gel, larger molecules, which are excluded from the pores, elute first, while smaller molecules, which can penetrate the pores, have a longer retention time. azom.com

For polymers synthesized from this compound, GPC is used to determine key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). shimadzu.comresearchgate.net These parameters are crucial as they influence the polymer's mechanical, thermal, and electronic properties. nsf.govlcms.cz A narrow PDI (closer to 1.0) indicates a more uniform polymer chain length, which is often desirable for predictable material properties. researchgate.net

However, characterizing conjugated polymers like those derived from this compound presents challenges. Due to their semi-rigid backbone, their hydrodynamic volume in solution can differ significantly from that of flexible standards like polystyrene (PS), which are commonly used for calibration. nsf.govpsu.edu This discrepancy can lead to inaccurate molecular weight estimations. nsf.gov To overcome this, a universal calibration method is often employed, which utilizes a viscometer in conjunction with a refractive index detector. nsf.gov Furthermore, multi-detector GPC systems incorporating light scattering detectors can provide absolute molecular weight measurements without reliance on calibration standards. psu.edutaylorandfrancis.com

Table 1: Illustrative GPC Data for a Polymer Derived from this compound

| Parameter | Value | Description |

|---|---|---|

| Mn ( g/mol ) | 15,000 | Number-average molecular weight |

| Mw ( g/mol ) | 26,000 | Weight-average molecular weight |

| PDI (Mw/Mn) | 1.73 | Polydispersity Index |

Note: This data is representative and illustrates typical values obtained for conjugated polymers.

Atomic Force Microscopy (AFM) for Surface Morphologies of Polymer Films

Atomic Force Microscopy (AFM) is an indispensable tool for visualizing the surface topography of thin polymer films at the nanoscale. youtube.comdntb.gov.ua It provides a three-dimensional map of the surface, revealing critical information about film morphology, such as roughness, grain size, and the presence of self-organized structures. researchgate.netspectraresearch.combruker-nano.jp This is particularly important for polymers from this compound, as the morphology of thin films significantly impacts the performance of electronic devices. escholarship.org

In tapping mode AFM, a sharp tip attached to a cantilever oscillates near its resonance frequency and intermittently "taps" the sample surface. This minimizes lateral forces, making it ideal for imaging soft polymer surfaces without causing damage. spectraresearch.combruker-nano.jp The resulting topographic images can reveal how processing conditions, such as solvent choice and annealing temperature, influence the polymer's solid-state organization. researchgate.net Furthermore, phase imaging in AFM can provide contrast based on material properties like adhesion and stiffness, helping to distinguish different domains in polymer blends or semi-crystalline structures. youtube.combruker-nano.jp For instance, AFM studies can show the formation of nanofibrillar structures or lamellar domains, which are crucial for charge transport in conjugated polymer films. bruker-nano.jpescholarship.org

Table 2: Representative AFM Surface Roughness Data for a Polymer Thin Film

| Parameter | Value (nm) | Description |

|---|---|---|

| Ra | 1.5 | Average Roughness |

| Rms | 2.8 | Root-Mean-Square Roughness |

Note: These values are illustrative of typical surface roughness for spin-coated conjugated polymer films and can vary significantly with processing conditions. utexas.edu

Light Scattering Methods for Polymer Stiffness and Solution Assembly

Light scattering techniques, both static (SLS) and dynamic (DLS), are powerful non-invasive methods for probing the behavior of polymers in solution. acs.orgresearchgate.net These methods provide insights into polymer stiffness, chain conformation, and aggregation behavior, which are precursors to the final solid-state morphology. acs.orgnsf.gov

Dynamic Light Scattering (DLS), also known as photon correlation spectroscopy, measures the fluctuations in scattered light intensity over time. These fluctuations are caused by the Brownian motion of the polymer chains in solution. DLS analysis yields the translational diffusion coefficient, from which the hydrodynamic radius (Rh) of the polymer can be calculated. acs.orgresearchgate.net This technique is particularly sensitive to the formation of aggregates, as even a small number of large aggregates can dominate the scattering signal. acs.org By studying these polymers in different solvents, light scattering can reveal how solvent quality influences chain conformation and the propensity for self-assembly. researchgate.netacs.org

X-ray Crystallography and Solid-State Structural Analysis

While the techniques above describe the polymer on a macroscopic or surface level, X-ray crystallography provides precise atomic-level structural information. This is crucial for understanding the fundamental relationship between molecular structure and material properties.

Single Crystal X-ray Diffraction of Monomer Analogues and Oligomers

Single Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the three-dimensional atomic structure of crystalline materials. rigaku.commdpi.com While obtaining single crystals of high molecular weight polymers is often impossible, SC-XRD is invaluable for studying their constituent monomers, monomer analogues, and well-defined oligomers. rigaku.com

By analyzing the crystal structure of molecules analogous to this compound, such as 1,4-dibromo-2,5-bis(hexyloxy)benzene (B162551), detailed information about bond lengths, bond angles, and intermolecular interactions can be obtained. nih.gov This data provides a foundational understanding of the preferred conformations and packing motifs that may influence the structure of the resulting polymer. For example, the analysis of a dibromo-analogue revealed that the hexyloxy side chains are nearly coplanar with the benzene (B151609) ring and that intermolecular Br···Br interactions can lead to the formation of one-dimensional chain structures in the solid state. nih.gov This type of detailed structural insight is crucial for designing new materials with tailored solid-state properties.

Table 3: Crystallographic Data for an Analogue Compound: 1,4-Dibromo-2,5-bis(hexyloxy)benzene

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₈H₂₈Br₂O₂ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.9638 (12) |

| b (Å) | 8.2581 (14) |

| c (Å) | 9.7321 (17) |

| α (°) | 107.012 (2) |

| β (°) | 106.981 (2) |

| γ (°) | 99.193 (2) |

| Volume (ų) | 493.11 (15) |

Source: Data from Li et al., 2008. nih.gov

Investigation of Molecular Packing and Intermolecular Interactions in Solid Films

The arrangement of polymer chains in the solid state, or molecular packing, is a critical determinant of the electronic properties of the final material. mdpi.commit.edu While SC-XRD is limited to single crystals, other X-ray techniques, combined with insights from other characterization methods, can elucidate the structure of semi-crystalline or amorphous polymer films.

In polymers derived from this compound, non-covalent interactions such as π-π stacking between the aromatic backbones play a dominant role in the self-assembly process. mdpi.com The distance between adjacent polymer chains and the degree of order in these packed structures directly influence charge carrier mobility. Techniques like X-ray diffraction (XRD) on thin films can provide information about characteristic packing distances, such as the π-stacking distance and the lamellar spacing distance due to side-chain organization.

Computational modeling, guided by experimental data from monomer and oligomer crystal structures, can further illuminate the nature of these intermolecular interactions. mdpi.com Understanding how factors like the length and branching of the hexyloxy side chains sterically influence the π-π interactions is key to controlling the molecular packing and, consequently, the electronic performance of materials derived from this compound. escholarship.orgmdpi.com

Computational and Theoretical Investigations of 1 Hexyloxy 2,5 Diiodo 4 Methoxybenzene Derivatives

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and geometry of molecules. nih.gov By approximating the many-body Schrödinger equation, DFT allows for the calculation of various molecular properties, including optimized geometries, vibrational frequencies, and electronic energy levels. nih.gov For dimethoxybenzene derivatives and related compounds, DFT calculations, often using functionals like B3LYP, provide valuable insights into their thermodynamic stability and reactivity. nih.govnih.gov

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic properties and chemical reactivity. The HOMO energy level is related to the molecule's ability to donate electrons (oxidation potential), while the LUMO energy level corresponds to its ability to accept electrons (reduction potential). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's optical and electronic characteristics.

A narrow frontier orbital gap often indicates that charge transfer interactions can occur within the molecule, suggesting higher chemical reactivity. nih.gov For organic semiconductor materials, these energy levels determine charge injection barriers and the open-circuit voltage in photovoltaic devices. DFT calculations can reliably predict these values, guiding the design of materials with tailored electronic properties.

Illustrative DFT-Calculated Electronic Properties

| Parameter | Calculated Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -5.50 | Correlates with ionization potential and oxidation potential. |

| LUMO Energy | -1.80 | Correlates with electron affinity and reduction potential. |

| HOMO-LUMO Gap (Eg) | 3.70 | Indicates kinetic stability and influences optical absorption energy. |

The three-dimensional arrangement of atoms (conformation) and the planarity of the molecular backbone are critical for the performance of organic electronic materials, as they directly affect intermolecular interactions and charge transport. Computational geometry optimization can predict the most stable conformation of 1-(hexyloxy)-2,5-diiodo-4-methoxybenzene.

Conformational Data of Analogous Dialkoxybenzene Derivatives

| Compound | Alkyl Chain Conformation | Key Torsion Angle (°C) | Reference |

|---|---|---|---|

| 1,4-Dibromo-2,5-bis(hexyloxy)benzene (B162551) | Fully extended all-trans | C-C-O-C: 3.4(4) | researchgate.net |

| 1,4-Dibromo-2,5-dibutoxybenzene | Fully extended all-trans | C4-O1-C3-C2: 3.3(4) | nih.gov |

Molecular Dynamics Simulations for Polymer Chain Conformation and Interchain Interactions

While DFT is excellent for single molecules or small oligomers, Molecular Dynamics (MD) simulations are employed to study the behavior of large systems, such as polymer chains in solution or in the solid state. researchgate.netmdpi.com MD simulations solve the classical equations of motion for a system of atoms and molecules, allowing researchers to observe the evolution of polymer conformation and the nature of interchain interactions over time. researchgate.net

For polymers synthesized from this compound monomers, MD simulations can predict how individual chains fold and pack together. Key parameters derived from these simulations include:

End-to-end distance: Characterizes the flexibility and extension of the polymer backbone. chemrxiv.org

Radial Distribution Functions: Describe the packing and ordering of polymer chains with respect to one another, revealing information about morphology (e.g., amorphous vs. ordered regions).

These simulations are essential for understanding how side-chain length (hexyloxy vs. methoxy) and the bulky iodine atoms influence the polymer's morphology, which is directly linked to its charge transport properties. chemrxiv.org

Theoretical Prediction of Optical and Electrochemical Properties

The optical properties of a molecule, such as its absorption and emission of light, can be predicted using computational methods, primarily Time-Dependent Density Functional Theory (TD-DFT). frontiersin.org This approach calculates the electronic transition energies and oscillator strengths, which can be used to generate a theoretical UV-Visible (UV-Vis) absorption spectrum. The results are often in good agreement with experimental data. nih.gov

The primary absorption peak in the UV-Vis spectrum typically corresponds to the π–π* electronic transition from the HOMO to the LUMO. mdpi.com By simulating the spectrum of this compound, one could predict its color and how it interacts with light. Similarly, simulations can provide insights into the photoluminescence (PL) spectrum, predicting the energy of emitted light after absorption. These theoretical predictions are invaluable for designing dyes, sensors, and active materials for organic light-emitting diodes (OLEDs). mdpi.com

Cyclic voltammetry (CV) is an electrochemical technique used to measure a molecule's redox potentials (oxidation and reduction potentials). These experimental results can be modeled and predicted computationally. rsc.org The redox potentials are directly linked to the frontier molecular orbital energies.

Oxidation Potential is related to the HOMO energy, as oxidation involves removing an electron from this orbital.

Reduction Potential is related to the LUMO energy, as reduction involves adding an electron to this orbital.

Simulations of the cyclic voltammogram can provide a detailed picture of the electrochemical processes, including the reversibility of electron transfer reactions. ed.gov By correlating the DFT-calculated HOMO and LUMO energies with redox potentials, researchers can pre-screen candidate molecules for stability and performance in electronic devices without synthesizing every compound.

Correlation of Theoretical Parameters with Electrochemical Properties

| Theoretical Parameter | Electrochemical Property | Relationship |

|---|---|---|

| High HOMO Energy | Low Oxidation Potential | Easier to remove an electron (oxidize). |

| Low LUMO Energy | High Reduction Potential | Easier to add an electron (reduce). |

Computational Modeling of Structure-Property Relationships in Conjugated Systems

Computational modeling serves as a powerful tool for predicting and understanding the electronic and optical properties of conjugated systems derived from monomers like this compound. The diiodo-functionality of this compound makes it an ideal building block for creating extended π-conjugated oligomers and polymers through various cross-coupling reactions. Theoretical investigations, primarily using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), allow for the exploration of structure-property relationships, guiding the rational design of materials with tailored characteristics for optoelectronic applications. nih.govchemrxiv.org

A fundamental principle in conjugated systems is the direct correlation between the effective conjugation length and the material's electronic properties. iupac.org As the number of repeating monomer units in an oligomer chain increases, the energy of the highest occupied molecular orbital (HOMO) increases while the energy of the lowest unoccupied molecular orbital (LUMO) decreases, leading to a smaller HOMO-LUMO gap. This behavior is consistent with the simple "particle in a box" model, which predicts that the energy levels of π-electrons become more closely spaced as the length of the conjugated path increases. tudublin.ietudublin.ienih.gov Consequently, a linear relationship is often observed between the absorption and photoluminescence maxima and the inverse of the conjugation length. tudublin.ienih.gov

Computational methods can accurately predict these trends. For instance, TD-DFT calculations performed on oligomers of increasing chain length can be used to model the electronic transitions and forecast the optical bandgap of the corresponding polymer. nih.gov A study on a copolymer incorporating a poly(p-phenylene vinylene) (PPV) derivative, a class of polymers for which this compound is a potential precursor, demonstrated the utility of this approach. nih.gov Calculations for a model oligomer revealed key electronic parameters that govern the material's performance. nih.gov

Table 1: Calculated Electronic Properties of a Representative Conjugated Copolymer Oligomer Data derived from TD-DFT calculations for a three-monomer unit model of PFO-co-PPV-MEHB. nih.gov

| Parameter | Calculated Value | Description |

| HOMO Energy | -6.83 eV | Energy of the Highest Occupied Molecular Orbital. |

| LUMO Energy | -3.92 eV | Energy of the Lowest Unoccupied Molecular Orbital. |

| Bandgap (Eg) | 2.91 eV | The energy difference between the HOMO and LUMO levels. |

| S1 ← S0 Transition | 374.43 nm | Wavelength of the primary singlet-singlet electronic transition. |

| Oscillator Strength | 6.434 | A measure of the intensity of the electronic transition. |

Beyond the primary electronic transitions, computational models are crucial for investigating the factors that influence luminescence efficiency. The relationship between molecular structure, electron-vibrational (vibronic) coupling, and non-radiative decay pathways is a key area of study. tudublin.ietudublin.ie A larger Stokes shift (the difference between the absorption and emission maxima) often implies significant geometric relaxation in the excited state and can be correlated with increased vibronic coupling. nih.gov This coupling provides a mechanism for non-radiative energy loss, thereby reducing the fluorescence quantum yield. tudublin.ie

Computational vibrational analysis, often coupled with Raman spectroscopy studies, can elucidate how molecular structure influences these non-radiative processes. tudublin.ienih.gov By systematically modifying the structure in silico—for example, by increasing the rigidity of the polymer backbone or altering the substitution pattern—it is possible to identify designs that minimize vibrational activity. tudublin.ie Research has shown a clear trend where decreasing vibrational activity, as measured by integrated Raman scattering intensity, correlates with a smaller Stokes shift and an increase in luminescence efficiency. tudublin.ie This indicates that non-radiative decay processes can be controlled and suppressed through precise molecular design. tudublin.ienih.gov

Table 2: Relationship Between Molecular Structure and Photophysical Properties in Conjugated Systems This table summarizes general structure-property relationships observed computationally and experimentally. tudublin.ietudublin.ienih.gov

| Structural Feature | Vibrational Activity | Stokes Shift | Predicted Luminescence Efficiency |

| Flexible Backbone | High | Large | Lower |

| Rigid Backbone | Low | Small | Higher |

| Increased Conjugation Length | Increases | Increases (initially) | Decreases (often) |

| Disrupted Conjugation (e.g., meta-linkages) | Decreased | Smaller | Can be higher than para-linked analogue |

Applications of Derived Conjugated Polymers in Organic Electronics

Organic Light-Emitting Diodes (OLEDs) and Polymer Light-Emitting Diodes (PLEDs)

Development of Emissive Layer Materials for Blue and Green Emission

There is no available research detailing the synthesis of emissive polymers from 1-(Hexyloxy)-2,5-diiodo-4-methoxybenzene for blue or green light emission. The chemical structure of the monomer, a substituted diiodobenzene, suggests its potential use in polymerization reactions such as Suzuki or Stille coupling to form conjugated polymers. The hexyloxy and methoxy (B1213986) side chains would enhance solubility, a crucial property for solution-processable PLEDs. However, without experimental data, the emission characteristics of such a polymer remain speculative. Research on other poly(p-phenylenevinylene) (PPV) and polyfluorene derivatives demonstrates that tuning side chains and the polymer backbone can achieve desired emission colors, but no studies have specifically employed the this compound monomer for this purpose.

Charge Transport and Exciton (B1674681) Dynamics in Device Performance

No studies were found that investigate the charge transport properties or exciton dynamics of polymers synthesized using this compound. The performance of OLEDs and PLEDs is critically dependent on the balance of electron and hole injection and transport, as well as the efficient radiative decay of excitons. While general principles of charge transport in conjugated polymers are well-established, the specific mobility values, energy levels (HOMO/LUMO), and exciton binding energies for polymers derived from this particular monomer are not documented.

Organic Field-Effect Transistors (OFETs)

Analysis of Field-Effect Mobilities in Polymer Devices

Consequently, there is no data available to present an analysis of the field-effect mobilities for polymers derived from this compound. Such an analysis would typically involve compiling mobility data from various device architectures and processing conditions to understand the structure-property relationships. The absence of any fabricated OFETs using these polymers means that no such data exists.

Organic Photovoltaics (OPVs) and Perovskite Solar Cells (PSCs)

There is no research available on the application of polymers derived from this compound in either OPVs or PSCs. In OPVs, such a polymer could potentially act as either a donor or an acceptor material, depending on its electronic properties. Its suitability would be determined by its absorption spectrum, energy levels, and miscibility with a corresponding donor/acceptor material.

In the context of PSCs, conjugated polymers are often employed as hole-transporting materials (HTMs). An effective HTM requires appropriate energy level alignment with the perovskite layer, high hole mobility, and good film-forming properties to ensure efficient hole extraction and transport. Without any experimental studies, the potential of polymers from this compound in this role remains unexplored.

Despite a comprehensive search for scientific literature, no specific information was found regarding the chemical compound "this compound" or its applications in the field of organic electronics as outlined in the requested article structure.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline, as no research findings exist in the public domain for the specified subsections:

Sensor Applications

Detection of Nitroaromatic Compounds using Functionalized Polymers

Without any data on the performance of polymers derived from "this compound" in these applications, the generation of detailed research findings and data tables is unachievable.

Table of Compound Names

Supramolecular Chemistry and Non Covalent Interactions in 1 Hexyloxy 2,5 Diiodo 4 Methoxybenzene Analogues

Halogen Bonding Interactions in Molecular and Polymeric Systems

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile such as an oxygen, nitrogen, or another halogen atom. This interaction is highly directional, occurring along the axis of the carbon-halogen bond. In analogues of 1-(hexyloxy)-2,5-diiodo-4-methoxybenzene, the iodine atoms are polarized, creating an electron-deficient region at their tips, which can then interact with electron-rich atoms.

The nature of these halogen bonds can dictate the spatial organization and crystal structure of the resulting molecular assemblies. For instance, in the closely related compound 1,2-diiodo-4,5-dimethoxybenzene, the crystal structure is dominated by C—I···O interactions, which lead to the formation of linear chains. These chains are then interlinked by weaker C—I···I—C interactions, demonstrating the hierarchy of non-covalent forces at play. nih.govuchile.cl

In contrast, the bromo analogue, 1,2-dibromo-4,5-dimethoxybenzene, exhibits a different packing arrangement primarily governed by C—Br···Br—C links, with no significant C—Br···O interactions observed. nih.govuchile.cl This highlights the tunability of supramolecular structures by simply changing the halogen atom.

The influence of alkyl chain substituents is also crucial. In the crystal structure of 1,4-dibromo-2,5-bis(hexyloxy)benzene (B162551), intermolecular Br···Br interactions with a distance of 3.410 Å, which is shorter than the sum of the van der Waals radii, lead to the formation of a one-dimensional supramolecular architecture. nih.govresearchgate.net However, in the iodo analogue, 1,4-bis(hexyloxy)-2,5-diiodobenzene, no such halide···halide interactions are observed in the crystal structure. nih.gov Instead, the packing is influenced by the orientation of the hexyloxy chains. This underscores the subtle interplay between halogen bonding and other weak forces, such as van der Waals interactions, in determining the final supramolecular assembly.

A comparative analysis of halogen bonding interactions in related dihalogenated benzene (B151609) derivatives is presented in the table below.

| Compound | Halogen Bond Type | Interatomic Distance (Å) | Supramolecular Architecture |

| 1,2-diiodo-4,5-dimethoxybenzene | C—I···O, C—I···I—C | Not specified | Linear chains interlinked by I···I interactions |

| 1,2-dibromo-4,5-dimethoxybenzene | C—Br···Br—C | Not specified | π-bonded columnar array with intercolumnar Br···Br links |

| 1,4-dibromo-2,5-bis(hexyloxy)benzene | Br···Br | 3.410 (3) | One-dimensional chain |

| 1,4-dibromo-2,5-dibutoxybenzene | C—Br···O | 3.2393 (19) | Two-dimensional corrugated network |

Self-Assembly of Organometallic Nanostructures Mediated by Halogen Bonds

The directional and specific nature of halogen bonding makes it an attractive tool for the bottom-up fabrication of well-defined nanostructures. While specific research on the self-assembly of organometallic nanostructures involving this compound is not extensively documented, the principles can be inferred from studies on similar halogen-bonding systems.

Halogen bonds have been successfully employed to construct a variety of supramolecular architectures, including luminescent assemblies and co-assemblies. morressier.com The ability of diiodo-functionalized molecules to act as halogen bond donors allows for their interaction with organometallic complexes that possess suitable halogen bond acceptor sites, such as nitrogen or oxygen atoms on ligands.

The self-assembly process can be programmed by tuning the strength and directionality of the halogen bonds. For example, by using ditopic halogen bond donors, such as diiodobenzene derivatives, and complementary organometallic linkers, it is possible to create one-dimensional chains, two-dimensional networks, or even more complex three-dimensional structures. The choice of the halogen atom (iodine typically forms stronger halogen bonds than bromine) and the nature of the substituents on the benzene ring can be used to fine-tune the properties of the resulting nanostructures. nih.govuchile.cl

The formation of these organometallic nanostructures can be influenced by several factors, as detailed in the table below.

| Factor | Influence on Self-Assembly |

| Halogen Atom | Iodine generally forms stronger and more directional halogen bonds than bromine, leading to more robust assemblies. |

| Substituents | Electron-withdrawing groups on the benzene ring enhance the electrophilic character of the halogen, strengthening the halogen bond. Alkoxy chains can influence packing through van der Waals interactions and steric effects. |

| Solvent | The polarity and coordinating ability of the solvent can compete with the halogen bonding interactions, affecting the stability and morphology of the assembled nanostructures. |

| Stoichiometry | The ratio of the halogen bond donor to the organometallic acceptor can determine the dimensionality and overall structure of the resulting assembly. |

The resulting organometallic nanostructures can exhibit interesting photophysical, electronic, or catalytic properties, which are a direct consequence of the precise spatial arrangement of the molecular components. The modularity of this approach, combining organic halogen bond donors with versatile organometallic units, opens up possibilities for the rational design of novel functional materials.

Conclusion and Future Outlook in Substituted Diiodobenzene Research

Summary of Key Academic Contributions and Findings

The academic community has made significant strides in understanding the synthesis, structure, and application of substituted diiodobenzenes, particularly "1,4-Bis(hexyloxy)-2,5-diiodobenzene". This compound has been instrumental as a building block in the creation of organic-electronic materials. researchgate.net

Key findings from the research on "1,4-Bis(hexyloxy)-2,5-diiodobenzene" include:

Synthesis and Characterization: The compound is synthesized through the iodination of 1,4-bis(hexyloxy)benzene. researchgate.net Its molecular and crystal structure has been thoroughly characterized, revealing a centrosymmetric molecule where the alkyl chains adopt an extended all-trans conformation. researchgate.netnih.gov This specific conformation influences the packing of the molecules in the solid state, which in turn affects the material's electronic properties.

Monomer for Conjugated Polymers: A primary application of "1,4-Bis(hexyloxy)-2,5-diiodobenzene" is its use as a monomer in the synthesis of conjugated polymers. researchgate.netresearchgate.net These polymers are central to the field of organic electronics due to their unique semiconductor, conductive, and optical properties. researchgate.net The diiodo functionality allows for various cross-coupling reactions to form extended polymer chains.

Structural Comparison to Analogues: Comparative studies with its bromo-analogue, "1,4-Dibromo-2,5-bis(hexyloxy)benzene," have provided valuable insights into the role of the halogen atom in directing the supramolecular architecture. nih.govnih.gov For instance, the crystal structure of the bromo-analogue exhibits intermolecular Br⋯Br interactions, which are absent in the iodo-derivative. nih.govnih.gov In "1,4-Bis(hexyloxy)-2,5-diiodobenzene," the crystal packing is influenced by C—H⋯π contacts. researchgate.net These differences in intermolecular interactions can have a profound impact on the material's charge transport capabilities.

Emerging Research Directions for Enhanced Material Performance and Functionality

The foundation laid by the study of compounds like "1,4-Bis(hexyloxy)-2,5-diiodobenzene" has opened up several exciting avenues for future research aimed at enhancing material performance and functionality.

Novel Monomer Design: A significant trend is the design and synthesis of new and more complex diiodobenzene-based monomers. By strategically modifying the substituents on the benzene (B151609) ring, researchers can fine-tune the electronic properties, solubility, and processability of the resulting polymers. researchgate.net This molecular engineering approach is crucial for developing materials for specific applications such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). nih.gov

Control of Morphology: A major challenge in the field of organic electronics is controlling the morphology of the active material at the nanoscale. researchgate.net Future research will likely focus on developing synthetic methods that allow for precise control over the polymer's molecular weight, molecular weight distribution, and the formation of well-ordered domains in thin films. researchgate.netrsc.org The use of fully conjugated block copolymers is a promising strategy to achieve this. researchgate.net

Modeling-Driven Material Design: The integration of computational modeling with experimental synthesis is becoming increasingly important. rsc.org Quantum mechanics, molecular dynamics simulations, and machine learning are being used to predict the optoelectronic, structural, and thermomechanical properties of new conjugated polymers before they are synthesized. rsc.org This "materials by design" approach can accelerate the discovery of high-performance organic materials.

Challenges and Opportunities in the Synthesis and Application of Advanced Organic Materials

Despite the significant progress, the synthesis and application of advanced organic materials based on substituted diiodobenzenes still present several challenges and opportunities.

Challenges:

Synthetic Complexity: The synthesis of complex conjugated polymers with well-defined structures remains a significant challenge. researchgate.netrsc.org Achieving high yields, purity, and scalability are often difficult.

Processability and Stability: Balancing the need for good solubility and processability with high charge mobility and long-term stability in devices is a persistent issue. researchgate.net

Predicting Morphology: It remains difficult to predict the final morphology of conjugated polymers in thin films, which is a critical factor for device performance. researchgate.net

Opportunities:

Sustainable Synthesis: There is a growing demand for the development of more sustainable and environmentally friendly synthetic methods for conjugated polymers. researchgate.net This includes reducing the use of toxic solvents and expensive catalysts.

New Applications: The unique properties of these materials open up possibilities for new applications beyond traditional electronics, such as in bioelectronics, sensors, and thermoelectrics.

Interdisciplinary Collaboration: Addressing the complex challenges in this field will require increased collaboration between synthetic chemists, materials scientists, physicists, and engineers.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(Hexyloxy)-2,5-diiodo-4-methoxybenzene, and how can purity be validated?

- Methodology :

- Synthesis : Begin with a methoxybenzene derivative and introduce iodine via electrophilic substitution (e.g., using iodine monochloride in acetic acid). Protect reactive sites with hexyloxy groups using alkylation (e.g., Williamson ether synthesis with hexyl bromide and a base like KOH).

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol/water mixtures to isolate high-purity crystals .

- Purity Validation : Use HPLC (C18 column, methanol/water mobile phase) and compare retention times with standards. Confirm via melting point analysis and ¹H/¹³C NMR (deuterated chloroform, 400 MHz) to detect residual solvents or byproducts .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Spectroscopy :

- NMR : ¹H NMR identifies methoxy (δ ~3.8 ppm) and hexyloxy (δ ~1.0–1.6 ppm) groups. Aromatic protons adjacent to iodine may show deshielding (δ ~7.5–8.5 ppm). ¹³C NMR confirms iodine’s electron-withdrawing effects on aromatic carbons (δ ~90–110 ppm for C-I) .

- IR : Look for C-O-C stretches (~1250 cm⁻¹) and aromatic C-H bending (~800 cm⁻¹).

- Chromatography : GC-MS (non-polar column) verifies molecular ion peaks (M⁺ at m/z ~438) and fragmentation patterns. TLC (silica, UV visualization) monitors reaction progress .

Q. What safety protocols are critical when handling this iodinated aromatic compound?

- Handling : Use fume hoods, nitrile gloves, and lab coats. Avoid skin contact, as iodinated aromatics may cause dermatitis.

- Waste Management : Collect halogenated waste separately and dispose via certified hazardous waste services. Neutralize acidic byproducts (e.g., from iodination) before disposal .

Advanced Research Questions

Q. How do the electron-withdrawing iodine substituents influence the compound’s reactivity in cross-coupling reactions?

- Mechanistic Insight : Iodine’s strong -I effect activates the benzene ring toward electrophilic substitution but deactivates it toward nucleophilic attacks. In Suzuki-Miyaura coupling, the C-I bonds (weaker than C-Br/Cl) facilitate oxidative addition with Pd(0) catalysts. Optimize using Pd(PPh₃)₄, K₂CO₃, and DMF at 80–100°C .

- Experimental Design : Compare reaction rates with analogous bromo/chloro derivatives. Monitor via ¹H NMR or LC-MS to assess coupling efficiency .

Q. What computational methods can predict the crystal structure and thermodynamic stability of this compound?

- DFT Studies : Use Gaussian or ORCA software with B3LYP/6-31G(d) basis sets to optimize geometry. Analyze HOMO-LUMO gaps to assess stability (iodine’s polarizability lowers LUMO energy).

- X-ray Crystallography : If crystals are obtainable, compare experimental data (CCDC deposition) with DFT-predicted bond lengths/angles. High iodine content enhances X-ray scattering, improving resolution .

Q. How can contradictory data on solubility and stability in polar solvents be resolved?

- Contradiction Analysis :

- Solubility : Test in DMSO, DMF, and THF. Note that iodine’s hydrophobicity reduces water solubility, but methoxy/hexyloxy groups enhance organic solvent compatibility.

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Use HPLC to quantify decomposition products (e.g., deiodination or ether cleavage) .

Q. What strategies optimize regioselective functionalization of the benzene ring?

- Directed Metalation : Use LDA (lithium diisopropylamide) to deprotonate positions ortho to methoxy groups, then quench with electrophiles.

- Protection/Deprotection : Temporarily protect hydroxyl groups (e.g., as TMS ethers) to direct iodination to specific positions .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.